molecular formula C13H13N5O2 B2562036 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320416-13-5

4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2562036
CAS No.: 320416-13-5
M. Wt: 271.28
InChI Key: ASWGGXTTXGBIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine” belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered aromatic heterocycle with three nitrogen atoms and three carbon atoms . It also contains a furan ring and a morpholine ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight average of 337.336 and a monoisotopic weight of 337.128722759 . Its chemical formula is C16H15N7O2 .

Scientific Research Applications

Antihypertensive Potential

A study by Bayomi et al. (1999) demonstrated the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties. These compounds, including variants structurally related to prazosin, were evaluated for their antihypertensive activity. Compounds synthesized showed promising results in both in vitro and in vivo tests (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Adenosine A2A Receptor Antagonism

Muñoz-Gutiérrez, Caballero, and Morales-Bayuelo (2016) conducted studies on furanyl derivatives, including 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine, as adenosine A2A receptor antagonists. Their research involved hologram quantitative structure–activity relationship (HQSAR) and molecular docking studies, indicating significant potential in understanding molecular requirements for receptor antagonism (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Antimicrobial Activity

Başoğlu et al. (2013) explored azole derivatives, including 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. They synthesized various compounds that displayed activity against tested microorganisms, indicating their potential as antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Antiviral and Anticancer Properties

Khan et al. (2014) synthesized a series of fused 1,2,4-triazoles, including compounds with a furan-2-yl group, and evaluated their antiviral activity against HIV. Some analogues showed promising inhibitory activity against HIV replication and were also studied for their kinesin Eg5 inhibitory activity (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).

Synthesis of Novel Triazolo[1,5-a]Pyrimidine Derivatives

Prajapati, Vilapara, and Naliapara (2014) reported the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from 5-amino-1,2,4-triazole and morpholinone amine, demonstrating their potential as antimicrobial agents with significant activity against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).

Properties

IUPAC Name

4-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-11(20-7-1)10-3-4-14-12-15-13(16-18(10)12)17-5-8-19-9-6-17/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGGXTTXGBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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